硝酸铽(III) 六水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terbium(III) nitrate hexahydrate: is an inorganic chemical compound, a salt of terbium and nitric acid, with the chemical formula Tb(NO₃)₃·6H₂O . It crystallizes as triclinic colorless crystals and is known for its luminescent properties, making it useful in various scientific and industrial applications .

科学研究应用

准备方法

Synthetic Routes and Reaction Conditions:

Dissolution Method: Terbium(III) nitrate hexahydrate can be prepared by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution.

Reaction with Nitric Acid: Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation: Terbium(III) nitrate hexahydrate can act as an oxidizing agent and react with reducing agents.

Substitution: It can undergo substitution reactions, forming various terbium compounds.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve reducing agents and may occur under controlled temperature and pressure conditions.

Substitution Reactions: Often involve other metal salts or organic ligands under specific solvent conditions.

Major Products Formed:

Terbium Carbonates: Reaction with ammonium bicarbonate produces terbium carbonates.

Terbium Phosphates: Reaction with diammonium hydrogen phosphate yields terbium phosphates.

作用机制

Luminescence:

- Terbium(III) nitrate hexahydrate exhibits luminescence properties due to the electronic transitions within the terbium ion. When irradiated by ultraviolet light, it emits green fluorescence, which is utilized in various sensor applications .

Molecular Targets and Pathways:

相似化合物的比较

- Europium(III) nitrate hexahydrate

- Dysprosium(III) nitrate hydrate

- Ytterbium(III) nitrate pentahydrate

- Samarium(III) nitrate hexahydrate

- Gadolinium(III) nitrate hexahydrate

Uniqueness:

- Terbium(III) nitrate hexahydrate is unique due to its strong green luminescence, which is more intense compared to other similar compounds. This makes it particularly valuable in applications requiring high luminescence efficiency .

属性

CAS 编号 |

13451-19-9 |

|---|---|

分子式 |

H3NO4Tb |

分子量 |

239.954 g/mol |

IUPAC 名称 |

nitric acid;terbium;hydrate |

InChI |

InChI=1S/HNO3.H2O.Tb/c2-1(3)4;;/h(H,2,3,4);1H2; |

InChI 键 |

MZQQOOMFKKUPJH-UHFFFAOYSA-N |

SMILES |

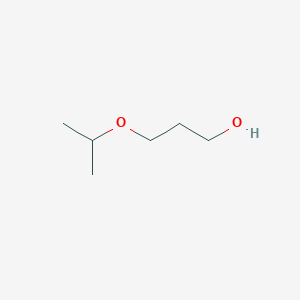

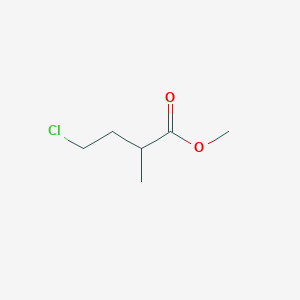

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tb+3] |

规范 SMILES |

[N+](=O)(O)[O-].O.[Tb] |

Key on ui other cas no. |

13451-19-9 |

Pictograms |

Oxidizer; Irritant |

产品来源 |

United States |

Q1: How is terbium(III) nitrate hexahydrate used in materials science?

A1: Terbium(III) nitrate hexahydrate serves as a valuable precursor for synthesizing terbium-doped materials. In a recent study [], researchers utilized it to create terbium-doped titanium dioxide nanoparticles (TiO2 NPs). The terbium ions are incorporated into the TiO2 lattice during the sol-gel synthesis process, using tetrabutyl titanate as the titanium dioxide precursor. [] This doping strategy is known to enhance the photocatalytic performance of TiO2 by reducing electron-hole recombination. []

Q2: What are the advantages of using terbium(III) nitrate hexahydrate in photocatalytic applications?

A2: Terbium-doped TiO2 nanoparticles, synthesized using terbium(III) nitrate hexahydrate, demonstrate promising photocatalytic activity. Research [] indicates a significant enhancement in the degradation of methylene blue, a common organic pollutant, compared to undoped TiO2 and even commercial P25. The study attributed this improved performance to the reduced electron-hole recombination rate facilitated by the presence of terbium ions. [] Furthermore, these terbium-doped TiO2 NPs exhibit good reusability with minimal activity loss over multiple cycles. []

Q3: Beyond photocatalysis, are there other applications where terbium(III) nitrate hexahydrate plays a crucial role?

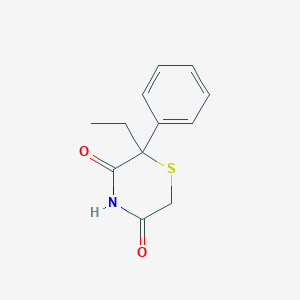

A3: Absolutely. In the realm of molecular magnetism, terbium(III) nitrate hexahydrate is utilized in synthesizing polynuclear complexes exhibiting unique magnetic properties. One study [] employed it in conjunction with manganese(II) acetate tetrahydrate and 4-(methylthio)benzoic acid to create a novel {Mn11Tb4} coordination cluster. This complex, with a structure characterized by a {Mn5Tb2O6}-bridged double-{TbMn3O4}-cubane core, exhibits slow magnetic relaxation behavior, a characteristic of potential single-molecule magnets (SMMs). [] This highlights the role of terbium(III) nitrate hexahydrate in developing new materials with tailored magnetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)

![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)